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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655 Get Quote

Technical Support Center: AT7867
Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using AT7867 dihydrochloride. The information is tailored for

scientists and drug development professionals encountering issues with inhibiting Akt

phosphorylation in their experiments.

Troubleshooting Guide: AT7867 Dihydrochloride Not
Inhibiting Akt Phosphorylation
If you are observing a lack of inhibition of Akt phosphorylation (p-Akt) upon treatment with

AT7867, consult the following table for potential causes and recommended solutions.
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Potential Cause Recommended Solution

Compound Integrity and Handling

Degraded AT7867

Ensure proper storage of AT7867

dihydrochloride stock solutions: -80°C for up to

2 years or -20°C for up to 1 year.[1] Avoid

repeated freeze-thaw cycles by preparing

single-use aliquots.

Incorrect Concentration

Verify the calculations for your stock solution

and final dilutions. Use a freshly prepared stock

solution for your experiments.

Solubility Issues

AT7867 is soluble in DMSO (up to 100 mM) and

ethanol (up to 10 mM).[2] Ensure the compound

is fully dissolved in the vehicle before adding to

cell culture media. The final DMSO

concentration in the media should be kept low

(typically <0.1%) to avoid solvent-induced

cellular stress.

Experimental Conditions

Inappropriate Cell Line

The sensitivity of cell lines to AT7867 varies.

IC50 values for growth inhibition can range from

0.9-3 µM in sensitive lines (e.g., MES-SA, MDA-

MB-468, MCF-7, HCT116, HT29) to 10-12 µM in

less sensitive lines (e.g., some prostate cancer

lines).[3][4] Confirm the expected sensitivity of

your cell line or test a range of concentrations.

Suboptimal Treatment Duration

The inhibitory effect of AT7867 on downstream

targets has been observed as early as 2 and 6

hours in vivo.[1][3] A time-course experiment

(e.g., 1, 2, 6, 12, 24 hours) is recommended to

determine the optimal treatment duration for

your specific cell line and experimental

conditions.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/AT7867.html
https://www.tocris.com/products/at-7867_7001
https://www.medchemexpress.com/AT7867-dihydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4825853/
https://www.medchemexpress.com/AT7867.html
https://www.medchemexpress.com/AT7867-dihydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Basal Akt Activity

Cell lines with highly active upstream signaling

(e.g., due to PTEN loss or PIK3CA mutations)

may require higher concentrations of AT7867 or

longer incubation times to achieve significant

inhibition of p-Akt.

Cellular Mechanisms

Feedback Loop Activation

Inhibition of Akt can sometimes trigger a

compensatory feedback loop, leading to the

hyperphosphorylation of Akt. This phenomenon

has been observed with some ATP-competitive

Akt inhibitors.[5] Consider using inhibitors of

upstream kinases (e.g., PI3K inhibitors) in

combination with AT7867 to abrogate this effect.

Off-Target Effects

AT7867 also inhibits other kinases, such as

p70S6K and PKA, with high potency.[2][3]

Consider whether inhibition of these other

kinases could be influencing your results in

unexpected ways.

Western Blotting Technique

Insufficient Protein Lysis

Ensure your lysis buffer contains phosphatase

inhibitors to preserve the phosphorylation status

of Akt.

Poor Antibody Quality

Use a primary antibody specific for the

phosphorylated form of Akt at the relevant site

(e.g., Ser473 or Thr308) that has been validated

for Western blotting. Run appropriate positive

and negative controls to validate antibody

performance.

Suboptimal Transfer

Optimize the transfer of proteins from the gel to

the membrane. Low molecular weight proteins

may require shorter transfer times or different

membrane types.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AT7867 dihydrochloride?

A1: AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2,

and Akt3.[3] It also demonstrates potent inhibition of p70S6K and PKA, which are structurally

related kinases in the AGC kinase family.[3][6]

Q2: What are the recommended concentrations of AT7867 to use in cell culture experiments?

A2: The effective concentration of AT7867 can vary significantly between cell lines. For cellular

assays measuring the inhibition of GSK3β phosphorylation, IC50 values are typically in the

range of 2-4 µM.[4] For cell proliferation assays, IC50 values can range from 0.9 µM to over 12

µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal

concentration for your specific cell line and endpoint.

Q3: How should I prepare and store AT7867 dihydrochloride?

A3: Prepare a stock solution in a suitable solvent such as DMSO. For long-term storage, it is

recommended to store the stock solution in aliquots at -80°C for up to 2 years or at -20°C for

up to 1 year.[1] Avoid repeated freeze-thaw cycles.

Q4: Can AT7867 treatment lead to an increase in Akt phosphorylation?

A4: Paradoxically, some ATP-competitive Akt inhibitors have been reported to cause an

increase in Akt phosphorylation. This can be due to the disruption of negative feedback loops.

For instance, inhibition of S6K (a downstream target of the Akt/mTORC1 pathway) can relieve

feedback inhibition on upstream signaling, leading to increased Akt phosphorylation.[5]

Experimental Protocols
Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol outlines the steps for detecting the phosphorylation status of Akt in cultured cells

following treatment with AT7867.

1. Cell Lysis and Protein Extraction:
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Plate cells and grow to 70-80% confluency.

Treat cells with the desired concentrations of AT7867 or vehicle control for the determined

duration.

Aspirate the media and wash the cells once with ice-cold PBS.

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase

inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein lysate) to a new tube and determine the protein

concentration using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10

minutes.

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a

molecular weight marker.

Run the gel until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) diluted in

blocking buffer overnight at 4°C with gentle agitation.
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Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

To probe for total Akt, the membrane can be stripped and re-probed with a total Akt antibody,

or a separate gel can be run in parallel.

Visualizations
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of AT7867.
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Caption: A troubleshooting workflow for unexpected results with AT7867.
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Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of AT7867 against its

primary kinase targets and its effect on the proliferation of various human cancer cell lines.

Target/Cell Line IC50 (nM or µM) Assay Type

Kinase Activity

Akt1 32 nM Biochemical

Akt2 17 nM Biochemical

Akt3 47 nM Biochemical

p70S6K 85 nM Biochemical

PKA 20 nM Biochemical

Cell Proliferation

MES-SA (uterine) 0.9 - 3 µM Growth Inhibition

MDA-MB-468 (breast) 0.9 - 3 µM Growth Inhibition

MCF-7 (breast) 0.9 - 3 µM Growth Inhibition

HCT116 (colon) 0.9 - 3 µM Growth Inhibition

HT29 (colon) 0.9 - 3 µM Growth Inhibition

Prostate Cancer Lines 10 - 12 µM Growth Inhibition

Cellular p-GSK3β

Various Cancer Lines 2 - 4 µM ELISA

Data compiled from multiple sources.[2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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